1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide
Description
The compound 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide features a pyrazole-sulfonamide core linked to a pyridine ring substituted with a methylpyrazole group. Its structure includes:
- A 1-methylpyrazole ring at position 4 bearing a sulfonamide group.
- A methylene bridge connecting the sulfonamide to a pyridine ring.
- A 1-methyl-1H-pyrazole substituent at the 5-position of the pyridine ring.
Properties
IUPAC Name |
1-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-19-9-13(7-16-19)12-3-11(4-15-6-12)5-18-23(21,22)14-8-17-20(2)10-14/h3-4,6-10,18H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMSJFBDIFSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly in the treatment of parasitic infections and inflammatory diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Sulfonamide Cores
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2)
- Key Features: Contains a 3-chlorophenoxy group and ethylpyrazole sulfonamide.
4-Bromo-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-(difluoromethyl)-alpha,5-dimethyl-1H-pyrazole-1-acetamide (CAS 1005640-62-9)
Compounds with Pyridine-Pyrazole Hybrid Scaffolds
6-(Cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034309-28-7)
- Key Features : Nicotinamide group and cyclopentyloxy substituent.
- Comparison : The amide linker and cyclopentyloxy group increase molecular weight (377.4 vs. target’s ~377.4) but may reduce metabolic stability due to esterase susceptibility .
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034382-69-7)
- Key Features : Propanamide chain terminating in a methylsulfonylphenyl group.
Pyrazole Derivatives with Alternative Functional Groups
5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Tabulated Comparison of Key Features
Research Findings and Implications
- Structural Insights : The target compound’s lack of halogens or bulky groups may enhance solubility and membrane permeability compared to halogenated analogues (e.g., 1005629-66-2) .
- Metabolic Stability : Methyl groups on pyrazole rings likely improve metabolic stability over nitro or ester-containing derivatives (e.g., compounds) .
Biological Activity
The compound 1-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a pyrazole moiety, which is known for its diverse pharmacological properties. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for drug development.
Anticancer Activity
Recent studies indicate that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds containing the 1H-pyrazole scaffold have shown inhibitory effects on various cancer cell lines, including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HCT116) . The observed IC50 values range from 0.07 µM to 49.85 µM, indicating potent activity against these cancer types.
- In vivo Studies : Animal models have demonstrated that pyrazole derivatives can reduce tumor growth significantly. For example, one study reported a reduction in tumor volume by over 50% in mice treated with a related pyrazole compound .
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Aurora Kinase Inhibition : Compounds similar to this compound have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors in treated cell lines .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
| Activity Type | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 26 | |
| Anticancer | MDA-MB-231 (Breast) | 3.79 | |
| Anticancer | HCT116 (Colorectal) | 0.07 | |
| Anti-inflammatory | Macrophages | N/A |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on Breast Cancer : A study evaluated a series of pyrazole derivatives for their ability to inhibit MDA-MB-231 cell proliferation, finding significant growth inhibition at low concentrations .
- Inflammation Model : In a model of acute inflammation, treatment with the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
